molecular formula C13H17NO3 B5868966 N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5868966
M. Wt: 235.28 g/mol
InChI Key: UKGNPYVYBSLOII-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-13(2,3)14-12(15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGNPYVYBSLOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality compounds. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives, such as:

    N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.

    N-(3-hydroximino-2-methylbutan-2-yl)methylamine: Another benzodioxole derivative with distinct functional groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

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